molecular formula C30H30N4O4 B11086178 ethyl 2-{[(5-{[(4-tert-butylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

ethyl 2-{[(5-{[(4-tert-butylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B11086178
M. Wt: 510.6 g/mol
InChI Key: SVKRWPMSGOOFCQ-UHFFFAOYSA-N
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Description

ETHYL 2-{[(5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-PHENYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a benzoate ester, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-PHENYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}BENZOATE typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, and esterification to form the desired pyrazole derivative . The reaction conditions often involve the use of concentrated sulfuric acid, ethanol, and other reagents to facilitate the transformations.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-PHENYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring and benzoate ester.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

ETHYL 2-{[(5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-PHENYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-PHENYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzoate esters, such as:

Uniqueness

ETHYL 2-{[(5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-1-PHENYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C30H30N4O4

Molecular Weight

510.6 g/mol

IUPAC Name

ethyl 2-[[5-[(4-tert-butylbenzoyl)amino]-1-phenylpyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C30H30N4O4/c1-5-38-29(37)23-13-9-10-14-25(23)32-28(36)24-19-31-34(22-11-7-6-8-12-22)26(24)33-27(35)20-15-17-21(18-16-20)30(2,3)4/h6-19H,5H2,1-4H3,(H,32,36)(H,33,35)

InChI Key

SVKRWPMSGOOFCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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